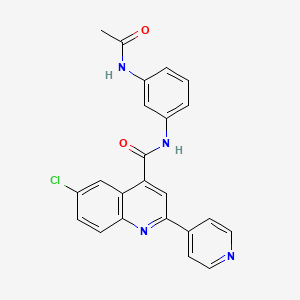![molecular formula C16H14N2S2 B4595710 4-(allylthio)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B4595710.png)
4-(allylthio)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Descripción general
Descripción
4-(allylthio)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C16H14N2S2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.05984080 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
The synthesis of thieno[2,3-d]pyrimidine derivatives, including compounds similar to 4-(allylthio)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine, has been extensively studied due to their broad applicability in medicinal and pharmaceutical industries. These compounds serve as key precursors for the development of various bioactive molecules due to their synthetic versatility and bioavailability. Recent advancements have utilized hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to facilitate the synthesis of these compounds through one-pot multicomponent reactions. This approach not only enhances the efficiency of the synthesis process but also contributes to the development of lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials Development
Thieno[2,3-d]pyrimidine derivatives are being explored for their potential in the development of optoelectronic materials. The integration of such compounds into π-extended conjugated systems has shown significant promise for creating novel materials for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Research in this area focuses on luminescent small molecules and chelate compounds that include a thieno[2,3-d]pyrimidine ring, highlighting the applications related to photo- and electroluminescence. The exploration of these compounds for optoelectronic applications demonstrates the versatility of thieno[2,3-d]pyrimidine derivatives beyond their pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anti-Inflammatory and Pharmacological Activities
The investigation into the anti-inflammatory activities of pyrimidine derivatives, including those similar to this compound, has shown that these compounds exhibit potent effects by inhibiting the expression and activities of key inflammatory mediators. The diverse pharmacological activities of pyrimidine derivatives, attributed to their structural versatility, have led to significant interest in their development as anti-inflammatory agents. This research contributes to a better understanding of the structure-activity relationships of pyrimidine derivatives and offers potential directions for the synthesis of novel analogs with enhanced anti-inflammatory activities and minimized toxicity (Rashid et al., 2021).
Propiedades
IUPAC Name |
5-(4-methylphenyl)-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-3-8-19-15-14-13(9-20-16(14)18-10-17-15)12-6-4-11(2)5-7-12/h3-7,9-10H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSATRKHKGINSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B4595634.png)
![(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4595641.png)
![2-{2-[1-(acetylamino)ethyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4595643.png)
![2-[(5-bromo-2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4595652.png)
![3-{[3-(cyclohexylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4595659.png)

![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B4595678.png)

![7-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4595693.png)
![1-(3-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4595707.png)


